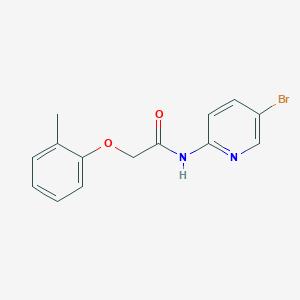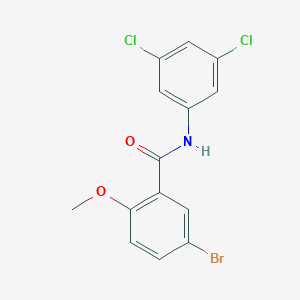
N-(5-bromo-2-pyridinyl)-2-(2-methylphenoxy)acetamide
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-2-(2-methylphenoxy)acetamide, also known as BPA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 356.27 g/mol.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-pyridinyl)-2-(2-methylphenoxy)acetamide is not well understood. However, studies have shown that N-(5-bromo-2-pyridinyl)-2-(2-methylphenoxy)acetamide can interact with various enzymes and proteins in the body, leading to changes in their activity. N-(5-bromo-2-pyridinyl)-2-(2-methylphenoxy)acetamide has also been shown to affect the expression of various genes involved in cell growth and proliferation.
Biochemical and Physiological Effects
N-(5-bromo-2-pyridinyl)-2-(2-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(5-bromo-2-pyridinyl)-2-(2-methylphenoxy)acetamide can induce oxidative stress and DNA damage in cells, leading to cell death. N-(5-bromo-2-pyridinyl)-2-(2-methylphenoxy)acetamide has also been shown to affect the immune system, leading to changes in cytokine production and immune cell activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-bromo-2-pyridinyl)-2-(2-methylphenoxy)acetamide is its excellent charge transport properties, making it a potential candidate for use in organic electronics. However, one of the main limitations of N-(5-bromo-2-pyridinyl)-2-(2-methylphenoxy)acetamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(5-bromo-2-pyridinyl)-2-(2-methylphenoxy)acetamide. One potential direction is to further investigate its potential applications in organic electronics. Another potential direction is to study its potential use as a herbicide in more detail. Additionally, further research is needed to fully understand the mechanism of action of N-(5-bromo-2-pyridinyl)-2-(2-methylphenoxy)acetamide and its effects on the body.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-2-(2-methylphenoxy)acetamide has been studied extensively for its potential applications in various fields. One of the most promising applications of N-(5-bromo-2-pyridinyl)-2-(2-methylphenoxy)acetamide is in the field of organic electronics. N-(5-bromo-2-pyridinyl)-2-(2-methylphenoxy)acetamide has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors and other electronic devices.
N-(5-bromo-2-pyridinyl)-2-(2-methylphenoxy)acetamide has also been studied for its potential use as a herbicide. Studies have shown that N-(5-bromo-2-pyridinyl)-2-(2-methylphenoxy)acetamide can inhibit the growth of various plant species, making it a potential candidate for use as a selective herbicide.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-4-2-3-5-12(10)19-9-14(18)17-13-7-6-11(15)8-16-13/h2-8H,9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPDQWLATSXCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2-(4-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B3738816.png)
![4-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3738821.png)
![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-methylacrylamide](/img/structure/B3738823.png)
![2,4-dichloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3738831.png)
![3,4-dichloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3738832.png)

![N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]isonicotinohydrazide](/img/structure/B3738854.png)
![N-(4-acetylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3738861.png)
![4-ethoxy-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B3738865.png)
![N-[3-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3738889.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B3738895.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B3738900.png)
![4-tert-butyl-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3738907.png)
![4-methoxy-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B3738919.png)